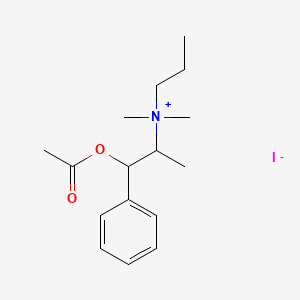![molecular formula C18H25NO3 B15173178 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 919803-16-0](/img/structure/B15173178.png)
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic compound known for its biological and chemical significance. Its molecular structure features a proline derivative with a 2-methylpropyl phenyl group attached to the propanoyl moiety. The unique configuration of this molecule makes it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves multiple steps. Typically, the process begins with the preparation of the 2-methylpropyl phenyl derivative, which is then reacted with the L-proline derivative under specific conditions to form the final compound. Key steps may include:
Reagent selection: : Using appropriate reagents like 2-methylpropyl bromide and phenylpropanoyl chloride.
Reaction conditions: : Maintaining the reaction temperature, solvent choice, and pH to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis using large-scale reactors. Process optimization focuses on cost efficiency, scalability, and minimizing by-products.
化学反応の分析
Types of Reactions: 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline undergoes various chemical reactions such as:
Oxidation: : Often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employing reducing agents such as sodium borohydride.
Substitution: : Reactions involving nucleophiles or electrophiles to replace specific groups within the molecule.
Oxidation: : Performed under acidic or basic conditions with temperature control.
Reduction: : Conducted in a solvent like ethanol or methanol at room temperature.
Substitution: : Varies depending on the reactants, often using catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields carboxylic acids, reduction results in alcohols, and substitution can produce various functionalized derivatives.
科学的研究の応用
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies on its interactions with biological macromolecules.
Medicine: : Research on its potential therapeutic effects and drug development.
Industry: : As a precursor for the production of specialized chemicals and materials.
作用機序
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating biochemical pathways related to inflammation, metabolism, or signaling.
類似化合物との比較
Compared to other similar compounds, 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline stands out due to its unique structural features and reactivity. Similar compounds include:
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline
1-{2-[4-(2-Ethylpropyl)phenyl]propanoyl}-L-proline
1-{2-[4-(2-Methylpropyl)phenyl]butanoyl}-L-proline
Each of these compounds offers distinct properties and applications, highlighting the versatility and potential of this class of molecules.
特性
CAS番号 |
919803-16-0 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
(2S)-1-[2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13?,16-/m0/s1 |
InChIキー |
ZIULIYAPFWDQFO-VYIIXAMBSA-N |
異性体SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)

![Benzaldehyde, 4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B15173118.png)

![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)





![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)

